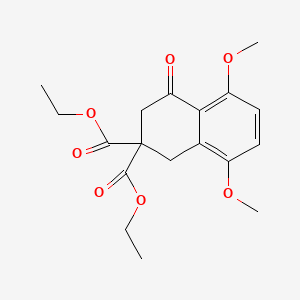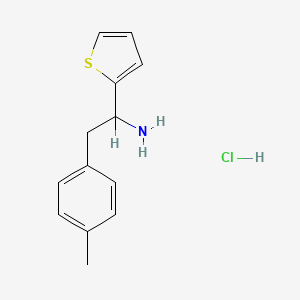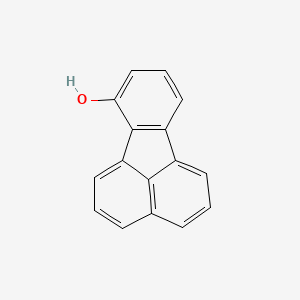
Fluoranthen-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoranthen-7-ol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of fluoranthene, which is known for its interesting photophysical and fluorescence properties. This compound has a molecular formula of C16H10O and is characterized by the presence of a hydroxyl group (-OH) attached to the fluoranthene structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthen-7-ol can be achieved through various synthetic routes. One common method involves the hydroxylation of fluoranthene using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3). This reaction typically occurs under mild conditions and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Fluoranthen-7-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fluoranthen-7-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to fluoranthen-7-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Fluoranthen-7-one.
Reduction: Fluoranthen-7-amine.
Substitution: Halogenated fluoranthenes (e.g., fluoranthen-7-chloride).
Scientific Research Applications
Fluoranthen-7-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a probe in drug discovery.
Industry: Utilized in the development of organic electronic materials and fluorescent probes
Mechanism of Action
The mechanism of action of fluoranthen-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in this compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound of fluoranthen-7-ol, known for its photophysical properties.
Benzo[a]pyrene: Another PAH with similar structural features but different biological activities.
Phenanthrene: A PAH with a similar aromatic structure but lacking the hydroxyl group.
Uniqueness of this compound
This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological interactions compared to other PAHs. This functional group enhances its solubility in polar solvents and allows for specific hydrogen bonding interactions, making it valuable in various research applications .
Properties
CAS No. |
85923-80-4 |
|---|---|
Molecular Formula |
C16H10O |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
fluoranthen-7-ol |
InChI |
InChI=1S/C16H10O/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9,17H |
InChI Key |
RSFOAWUHVTXOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


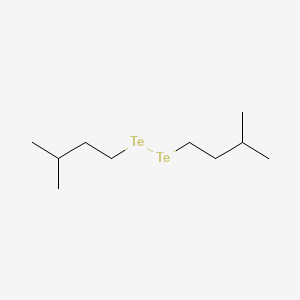
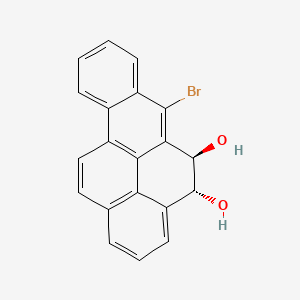

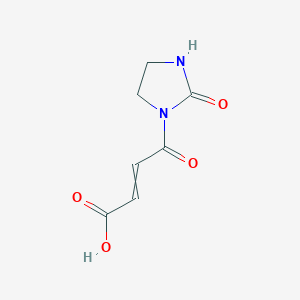

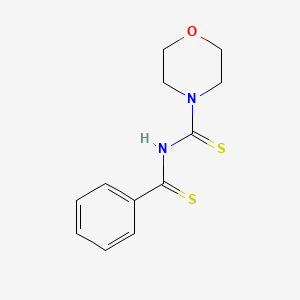
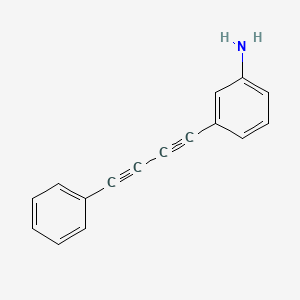
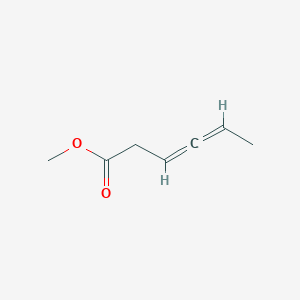
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
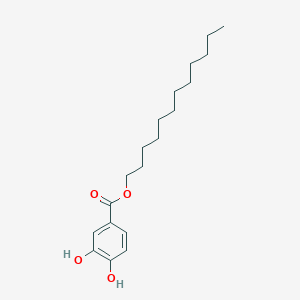

![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
